(R)-3-Phenoxy-mandelonitrile
Description
Overview of Enantioselective Synthesis and Chiral Building Blocks
Enantioselective synthesis aims to produce a specific stereoisomer of a chiral molecule, as different enantiomers can exhibit vastly different biological activities. uni-stuttgart.de This is often achieved by using chiral catalysts or by employing chiral building blocks derived from the "chiral pool," which consists of readily available, enantiomerically pure natural products. magtech.com.cndiva-portal.org These building blocks provide a stereochemically defined starting point for the synthesis of complex target molecules, simplifying the synthetic process and ensuring the desired stereochemistry in the final product. acs.orgchemrxiv.orgacs.org
The Role of Hydroxynitriles in Asymmetric Catalysis and Synthesis
Hydroxynitriles are a class of organic compounds containing both a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon atom. researchgate.net Their importance in asymmetric synthesis stems from the versatility of these two functional groups, which can be transformed into a wide range of other functionalities. uni-stuttgart.dethieme-connect.com For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be oxidized or otherwise modified. This dual reactivity makes chiral hydroxynitriles powerful intermediates for the synthesis of enantiomerically pure α-hydroxy acids, α-hydroxy aldehydes, β-amino alcohols, and other valuable compounds. d-nb.infonih.gov
The asymmetric synthesis of cyanohydrins is often accomplished through the addition of a cyanide source to an aldehyde or ketone, a reaction that can be catalyzed by enzymes called hydroxynitrile lyases (HNLs). researchgate.netnih.govresearchgate.net These enzymes exhibit high enantioselectivity, producing either the (R)- or (S)-enantiomer of the cyanohydrin, depending on the specific enzyme used. d-nb.infonih.gov
Specific Focus on (R)-3-Phenoxy-mandelonitrile within the Mandelonitrile (B1675950) Class
Mandelonitrile, the cyanohydrin of benzaldehyde (B42025), is a well-known member of the hydroxynitrile family. ontosight.aiwikipedia.org Within this class, this compound stands out as a significant chiral building block. It is structurally related to mandelonitrile but features a phenoxy group at the meta-position of the benzene (B151609) ring. This substitution pattern is particularly relevant in the synthesis of certain pyrethroid insecticides. wikipedia.orgresearchgate.net The (R)-enantiomer is of particular interest due to its role as a precursor in the synthesis of biologically active molecules. researchgate.net
The synthesis of this compound can be achieved with high enantiomeric purity through enzymatic methods, primarily utilizing (R)-selective hydroxynitrile lyases. nih.govresearchgate.net This chemoenzymatic approach provides an efficient route to this valuable chiral intermediate, which serves as a key component in the construction of more complex, stereochemically defined molecules. researchgate.net
Synthesis and Stereochemistry
The preparation of enantiomerically pure this compound is a critical step in its utilization as a chiral building block. Both enzymatic and non-enzymatic methods have been developed, with a strong emphasis on controlling the stereochemical outcome of the reaction.
Synthetic Routes
Enzymatic Synthesis
The most common and efficient method for producing this compound is through the use of (R)-selective hydroxynitrile lyases (HNLs). researchgate.net These enzymes catalyze the asymmetric addition of a cyanide source, such as hydrogen cyanide (HCN) or acetone (B3395972) cyanohydrin, to 3-phenoxybenzaldehyde (B142659). researchgate.netresearchgate.net
Several (R)-HNLs have been employed for this purpose, including those derived from Prunus amygdalus (bitter almond) and Acidobacterium capsulatum. nih.govd-nb.info The reaction is typically carried out in a two-phase system, consisting of an aqueous buffer containing the enzyme and an organic solvent in which the substrate and product are dissolved. This setup helps to minimize the non-enzymatic, racemic background reaction. nih.govresearchgate.net
Key findings from research in this area include:
The use of crude enzyme preparations can be effective, offering a cost-efficient alternative to purified enzymes. researchgate.net
Reaction conditions such as pH, temperature, and the choice of organic solvent significantly impact the conversion rate and the enantiomeric excess (ee) of the product. researchgate.netacs.org
Immobilization of the enzyme on a solid support can facilitate its recovery and reuse, enhancing the process's industrial viability. rsc.org
Non-Enzymatic Synthesis and Resolution
While enzymatic synthesis is preferred for its high enantioselectivity, non-enzymatic routes to racemic 3-phenoxy-mandelonitrile have also been described. These methods typically involve the reaction of 3-phenoxybenzaldehyde with a cyanide salt, often in the presence of a phase-transfer catalyst. wikipedia.org
To obtain the desired (R)-enantiomer from a racemic mixture, a process called kinetic resolution can be employed. This involves the selective reaction of one enantiomer, leaving the other unreacted. For instance, the racemic acetate (B1210297) of 3-phenoxy-mandelonitrile can be subjected to enzymatic hydrolysis, where a lipase (B570770) selectively hydrolyzes the (S)-acetate, allowing for the separation of this compound acetate. wikipedia.org
Stereochemical Considerations
The crucial stereochemical aspect in the synthesis of this compound is the creation of the chiral center at the carbon atom bearing the hydroxyl and nitrile groups. The absolute configuration is designated as (R) based on the Cahn-Ingold-Prelog priority rules.
The enantiomeric excess (ee) is a measure of the purity of the chiral product and is a critical parameter in asymmetric synthesis. For this compound, enzymatic methods have been shown to achieve very high ee values, often exceeding 95%. nih.gov Factors that influence the enantioselectivity of HNL-catalyzed reactions include the specific enzyme used, the reaction temperature, and the solvent system. researchgate.netacs.org Lower temperatures generally lead to higher enantioselectivity. researchgate.net
Physicochemical Properties
The physical and chemical characteristics of this compound are essential for its handling, purification, and subsequent use in synthesis.
General Properties
This compound is a chiral organic compound. chemicalbook.com Its molecular structure consists of a benzene ring substituted with a phenoxy group at the meta-position, and a cyanohydrin functional group.
| Property | Value |
| Molecular Formula | C₁₄H₁₁NO₂ |
| Molar Mass | 225.24 g/mol wikipedia.org |
| Appearance | Clear pale yellow oil chemicalbook.com |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol (B129727) chemicalbook.com |
Spectroscopic Data
Spectroscopic techniques are vital for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of atoms within the molecule. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular structure.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key absorptions would include a broad peak for the hydroxyl (-OH) group, a sharp peak for the nitrile (-C≡N) group, and bands corresponding to the aromatic rings.
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Stability and Reactivity
This compound is sensitive to light and moisture. chemicalbook.com It is a relatively stable compound under anhydrous conditions but can undergo decomposition in the presence of base or upon heating, retro-donating hydrogen cyanide to form 3-phenoxybenzaldehyde. smolecule.com This reversibility is a characteristic feature of cyanohydrins. The hydroxyl group can be acylated or etherified, and the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, highlighting its synthetic utility. sbq.org.br
Applications in Organic Synthesis
The value of this compound lies in its utility as a versatile chiral intermediate for the synthesis of more complex, enantiomerically pure molecules.
As a Chiral Building Block
The primary application of this compound is as a chiral building block in the synthesis of various biologically active compounds. Its pre-defined stereocenter allows for the construction of target molecules with specific stereochemistry, which is often crucial for their desired biological function.
A significant industrial application is in the production of synthetic pyrethroid insecticides. wikipedia.org Several commercial pyrethroids are esters of a chiral carboxylic acid and a chiral alcohol. This compound serves as the precursor to the alcohol component in some of these insecticides. The esterification of the hydroxyl group of this compound with a suitable chiral acid chloride or anhydride (B1165640) yields the final pyrethroid product.
Precursor for Chiral Auxiliaries and Ligands
While its direct use as a building block is more prominent, the functional groups of this compound also allow for its conversion into other valuable chiral molecules. For instance, the nitrile and hydroxyl groups can be transformed to create chiral amino alcohols or diamines. These resulting compounds have the potential to be used as chiral auxiliaries or as ligands in asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, while chiral ligands coordinate to a metal center to create a chiral catalyst.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUQMKBQDGPMKZ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@H](C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71962-66-8 | |
| Record name | Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-, (alphaR)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071962668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Stereoselective Synthesis of R 3 Phenoxy Mandelonitrile
Enzymatic Approaches for Enantiopure (R)-3-Phenoxy-mandelonitrile Production
Enzymatic methods, particularly those employing hydroxynitrile lyases (HNLs), offer a highly selective and environmentally benign route to this compound. researchgate.netnih.gov These biocatalysts facilitate the asymmetric addition of a cyanide source to 3-phenoxybenzaldehyde (B142659), yielding the target cyanohydrin with high enantiomeric excess.
Hydroxynitrile Lyase (HNL) Catalysis for (R)-Cyanohydrin Formation
Hydroxynitrile lyases are a diverse group of enzymes that catalyze the reversible C-C bond formation between a carbonyl compound and hydrogen cyanide. researchgate.netnih.gov The (R)-selective HNLs are particularly valuable for the synthesis of this compound, a key intermediate for pyrethroid insecticides like deltamethrin (B41696) and esfenvalerate (B1671249). wikipedia.orgresearchgate.net
A variety of (R)-selective HNLs have been identified from different natural sources and characterized for their synthetic utility.
Prunus amygdalus (Bitter Almond): The HNL from bitter almond (PaHNL) is one of the most well-studied and utilized (R)-selective HNLs. thieme-connect.deumn.edu It belongs to the flavin adenine (B156593) dinucleotide (FAD) containing group of HNLs. thieme-connect.deuni-duesseldorf.de Defatted almond meal, a crude preparation of the enzyme, has proven to be a powerful tool for cyanohydrin synthesis. rsc.orgresearchgate.net The gene encoding for PaHNL has been cloned and expressed in hosts like Pichia pastoris, allowing for the production of recombinant enzyme in quantities suitable for industrial applications. thieme-connect.dersc.org
Prunus mume (Japanese Apricot): An (R)-selective HNL has also been isolated from the seeds of Japanese apricot (PmHNL). pu-toyama.ac.jp This enzyme demonstrates activity with a range of substrates, including 3-phenoxybenzaldehyde, producing the corresponding (R)-cyanohydrin with good yield and enantioselectivity. pu-toyama.ac.jpresearchgate.net
Acidobacterium capsulatum : Database mining has led to the discovery of a novel (R)-selective HNL from the bacterium Acidobacterium capsulatum (AcHNL). nih.govresearchgate.net This enzyme, a member of the cupin superfamily, exhibits high conversion and excellent enantioselectivity in the synthesis of (R)-mandelonitrile and shows good enantioselectivity with the bulkier substrate 3-phenoxybenzaldehyde. nih.govnih.govfrontiersin.org The discovery of bacterial HNLs like AcHNL is significant as they can often be produced in high yields through recombinant expression in Escherichia coli and may possess desirable properties such as high stability. nih.govresearchgate.net
Other Prunus species: HNLs from other Prunus species, such as Prunus communis, have also been identified and characterized, adding to the toolbox of available (R)-selective biocatalysts. researchgate.net
Table 1: Comparison of Selected (R)-HNLs for Cyanohydrin Synthesis
| Enzyme Source | Enzyme Name | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Prunus amygdalus | PaHNL | Benzaldehyde (B42025) | (R)-Mandelonitrile | >95% | rsc.org |
| Acidobacterium capsulatum | AcHNL | 3-Phenoxybenzaldehyde | This compound | >99.9% | nih.gov |
| Prunus mume | PmHNL | 3-Phenoxybenzaldehyde | This compound | 88% | researchgate.net |
To maximize the yield and enantioselectivity of this compound synthesis, careful optimization of reaction parameters is crucial. The non-enzymatic, racemic background reaction must be suppressed to achieve high enantiopurity. researchgate.netmdpi.com
pH: The optimal pH for HNL-catalyzed reactions is typically in the acidic range (pH 4-6) to minimize the chemical background reaction. nih.govresearchgate.net For instance, the synthesis of (R)-mandelonitrile using HNL from Passiflora edulis was found to be optimal at pH 4. researchgate.net However, some studies have explored higher pH values, which can increase enzyme activity, but this often comes at the cost of reduced enantioselectivity due to an increased rate of the non-catalyzed reaction. nih.govresearchgate.net
Temperature: Lower temperatures are generally favored to enhance the enantioselectivity of the enzymatic reaction. researchgate.netresearchgate.net For example, in the synthesis of (S)-3-phenoxymandelonitrile using an immobilized (S)-HNL, a higher enantiomeric excess was obtained at 6°C compared to 20°C. researchgate.net While lower temperatures slow down both the enzymatic and non-enzymatic reactions, the effect on the latter is often more pronounced, leading to a net increase in product enantiopurity.
Solvent Systems: The choice of solvent system is critical for HNL-catalyzed reactions.
Aqueous-Organic Biphasic Systems: These systems are commonly employed, where the enzyme resides in the aqueous phase and the substrates and products are primarily in the organic phase. researchgate.netresearchgate.net This setup facilitates product recovery and can help to minimize substrate and product inhibition. Methyl tert-butyl ether (MTBE) is a frequently used organic solvent in these systems. mdpi.comresearchgate.net
Micro-aqueous Systems: In this approach, the amount of water is significantly reduced, with the enzyme often being used as a crude powder (e.g., defatted almond meal) in an organic solvent. thieme-connect.dersc.org This can lead to high enantioselectivity. rsc.org
Adsorption: HNLs can be physically adsorbed onto solid supports. Celite, a diatomaceous earth material, is a common choice for the immobilization of HNLs, including PaHNL and a mutant of Granulicella tundricola HNL (GtHNL). researchgate.netmdpi.comresearchgate.net This method is simple and can result in high enzyme loading. mdpi.com
Covalent Attachment: Covalent bonding of the enzyme to a carrier provides a more robust immobilization. Supports like Eupergit C, which contains epoxide groups, can react with amino groups on the enzyme surface to form a stable linkage. rsc.org Another method involves using glutaraldehyde (B144438) to cross-link the enzyme to a support. rsc.org
Encapsulation: Enzymes can be entrapped within a polymer matrix, such as a poly(vinyl alcohol) hydrogel (Lentikats) or through sol-gel encapsulation. researchgate.net
Cross-Linked Enzyme Aggregates (CLEAs): This carrier-free immobilization method involves precipitating the enzyme and then cross-linking the resulting aggregates. PaHNL has been successfully immobilized as CLEAs, demonstrating good yield and enantiopurity in the synthesis of (R)-mandelonitrile. researchgate.net
Table 2: Immobilization Methods for Hydroxynitrile Lyases
| Immobilization Method | Support/Reagent | Enzyme Example | Advantages | Reference |
| Adsorption | Celite R-633 | PaHNL, GtHNL | Simple, high loading | mdpi.comresearchgate.net |
| Covalent Attachment | Eupergit C | LuHNL | Stable linkage, improved stability | rsc.org |
| Encapsulation | Poly(vinyl alcohol) hydrogel | MeHNL | Good recyclability | researchgate.net |
| Cross-Linked Enzyme Aggregates (CLEAs) | Glutaraldehyde | PaHNL | Carrier-free, high activity | researchgate.net |
Using whole microbial cells that overexpress the desired HNL presents a cost-effective alternative to using isolated enzymes. d-nb.infomdpi.com This approach eliminates the need for enzyme purification, and the cellular environment can provide a stabilizing effect on the enzyme. d-nb.infonih.gov Recombinant E. coli or yeast strains are commonly engineered for this purpose. rsc.orgd-nb.info While specific examples focusing solely on this compound synthesis using whole cells are less detailed in the provided context, the principles of whole-cell biocatalysis are well-established for similar transformations. nih.govuniovi.es The optimization of parameters such as cell loading, pH, and temperature is crucial for successful whole-cell biotransformations. nih.govresearchgate.net
Chemoenzymatic Synthetic Routes
Chemoenzymatic strategies combine the selectivity of enzymatic reactions with the efficiency of chemical transformations. rsc.org For the synthesis of this compound, a chemoenzymatic cascade can be designed where the HNL-catalyzed formation of the cyanohydrin is followed by an in-situ chemical protection or derivatization step. rsc.org
A notable example involves a two-step continuous flow process. rsc.org In the first step, the aqueous enzymatic formation of the cyanohydrin occurs. This is then integrated with a subsequent organic phase protection step, often acetylation, using a membrane-based phase separator to handle the incompatible reaction conditions. rsc.org This approach allows for the synthesis of protected cyanohydrin derivatives in good yields and with high enantioselectivity. rsc.org Another chemoenzymatic route involves the enzymatic hydrolysis of a racemic nitrile or its derivative to selectively produce the desired enantiomer of a carboxylic acid, which can then be further transformed. researchgate.net
Kinetic Resolution of Racemic 3-Phenoxy-mandelonitrile Esters
Kinetic resolution is a powerful technique used to separate a racemic mixture of chiral compounds. wikipedia.org This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, effectively enriching the less reactive enantiomer. wikipedia.org In the context of producing this compound, this is often accomplished through the enzymatic resolution of its racemic esters, such as the acetate (B1210297) form.
The process typically involves a lipase-catalyzed transesterification or hydrolysis reaction. d-nb.info Lipases, such as those from Candida antarctica or Pseudomonas sp., can selectively catalyze the acylation of the (S)-enantiomer of 3-phenoxy-mandelonitrile or the deacylation of its (S)-ester from a racemic ester mixture. d-nb.infoacs.org For example, in a lipase-catalyzed alcoholysis of racemic 3-phenoxy-mandelonitrile acetate, the enzyme preferentially reacts with the (S)-ester, leaving behind the unreacted this compound acetate with high optical purity. This enantioselective transformation allows for the effective separation and isolation of the desired (R)-enantiomer.
Tandem Biocatalytic Processes
Tandem or one-pot processes enhance synthetic efficiency by combining multiple reaction steps in a single vessel, which minimizes waste and avoids the isolation of intermediates. uni-regensburg.de For the synthesis of this compound, a tandem biocatalytic process could involve the in situ formation of racemic 3-phenoxy-mandelonitrile from 3-phenoxybenzaldehyde and a cyanide source, immediately followed by a kinetic resolution step.
One such strategy couples the formation of the cyanohydrin with its enzymatic resolution. This can be achieved using a hydroxynitrile lyase (HNL) to produce the cyanohydrin, which is then subjected to a lipase (B570770) for enantioselective acylation in the same reaction vessel. This chemoenzymatic approach, known as dynamic kinetic resolution (DKR), is particularly efficient. In a DKR, the unwanted (S)-enantiomer is continuously racemized back to the racemic mixture while the desired (R)-enantiomer is selectively transformed (or vice versa), theoretically allowing for a 100% yield of the desired enantiopure product. wikipedia.org
Asymmetric Chemical Synthesis of this compound
Asymmetric chemical synthesis provides a direct route to enantiopure this compound by converting the achiral starting material, 3-phenoxybenzaldehyde, into the chiral product using a chiral catalyst.
Chiral Lewis Acid Catalysis in Cyanohydrin Synthesis
Chiral Lewis acids are effective catalysts for the enantioselective addition of cyanide to aldehydes. In this approach, a metal-based Lewis acid coordinates to the carbonyl oxygen of 3-phenoxybenzaldehyde, activating the aldehyde for nucleophilic attack. A chiral ligand bound to the metal center creates a chiral environment that directs the incoming cyanide nucleophile (often from trimethylsilyl (B98337) cyanide, TMSCN) to one face of the aldehyde, resulting in the preferential formation of one enantiomer. nih.gov Various metal complexes, including those of Titanium (Ti) and Ytterbium (Yb), have been explored for this transformation, achieving high stereoselectivities under optimized conditions. researchgate.netnih.gov
Organocatalysis for Enantioselective Hydrocyanation
Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. researchgate.netresearchgate.net For the enantioselective hydrocyanation of 3-phenoxybenzaldehyde, cyclic dipeptides have been identified as effective catalysts. d-nb.info Specifically, the catalyst cyclo[(S)-His-(S)-Phe] can be used to produce this compound. d-nb.info Conversely, its enantiomer, cyclo[(R)-His-(R)-Phe], yields the (S)-product. d-nb.info This method offers the advantage of inverting the product's stereochemistry simply by changing the catalyst's chirality. d-nb.info Research has also shown that the chiral product can sometimes participate in the catalytic cycle, a phenomenon known as asymmetric autoinduction. rug.nl
Phase-Transfer Catalysis in Stereoselective Routes
Phase-transfer catalysis (PTC) is a valuable methodology for reactions involving reagents located in separate immiscible phases, such as a solid-liquid or liquid-liquid system. ijstr.org In the stereoselective synthesis of this compound, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from a Cinchona alkaloid, is used. nih.govrcsi.com This catalyst transports the cyanide anion (e.g., from an aqueous solution of potassium cyanide) into the organic phase containing 3-phenoxybenzaldehyde. The chiral catalyst forms a tight ion pair with the cyanide anion, and the chiral environment of this complex dictates the facial selectivity of the nucleophilic attack on the aldehyde, leading to an enantioenriched product. nih.govmdpi.com
Optimization of Reaction Conditions for High Enantiomeric Excess and Yield
Achieving both high enantiomeric excess (ee) and high chemical yield is paramount in the synthesis of this compound. This requires careful optimization of various reaction parameters, which differ significantly between biocatalytic and chemical methods.
For biocatalytic routes using hydroxynitrile lyases (HNLs), key parameters include pH, temperature, and the choice of organic solvent in biphasic systems. researchgate.net To suppress the non-enzymatic, racemic background reaction, HNL-catalyzed hydrocyanations are often performed at a low pH (typically below 4.5). nih.govasm.org However, some enzymes are unstable under these acidic conditions. asm.org An alternative approach involves using higher pH values (above 6) with specific enzymes like the (S)-selective HNL from Manihot esculenta, which has been shown to convert 3-phenoxybenzaldehyde with an excellent enantiomeric excess of 97%. nih.gov Temperature also plays a critical role; lower temperatures generally favor higher enantioselectivity by further slowing the non-enzymatic reaction. researchgate.net The choice of solvent, such as di-n-butyl ether or methyl tert-butyl ether (MTBE), can also significantly influence reaction yield and selectivity. nih.govresearchgate.net
In chemical catalysis, factors such as catalyst structure, catalyst loading, solvent, and temperature are crucial. The performance of different catalysts and conditions for the synthesis of phenoxy-mandelonitrile is summarized in the table below.
| Catalyst Type | Catalyst/Enzyme | Substrate | Key Conditions | Yield (%) | ee (%) | Product | Reference |
|---|---|---|---|---|---|---|---|
| Organocatalysis | cyclo[(R)-Phe-(R)-His] | 3-Phenoxybenzaldehyde | 2 mol% catalyst, Toluene | - | 92 | (S)-3-Phenoxy-mandelonitrile | rug.nl |
| Biocatalysis (HNL) | (S)-HNL from Sorghum shoots | 3-Phenoxybenzaldehyde | di-n-butyl ether, 6°C | - | High | (S)-3-Phenoxy-mandelonitrile | researchgate.net |
| Biocatalysis (HNL) | (S)-HNL from Sorghum shoots | 3-Phenoxybenzaldehyde | di-n-butyl ether, 20°C | High | - | (S)-3-Phenoxy-mandelonitrile | researchgate.net |
| Biocatalysis (HNL) | (S)-HNL from Manihot esculenta | 3-Phenoxybenzaldehyde | pH > 6 | Excellent | 97 | (S)-3-Phenoxy-mandelonitrile | nih.gov |
| Biocatalysis (HNL) | AtHNL-expressing E. coli | Benzaldehyde | MTBE, 2M HCN | 85 (after 5 cycles) | 98 | (R)-Mandelonitrile | asm.org |
Continuous-Flow Synthesis Methodologies
Continuous-flow synthesis, particularly methodologies utilizing immobilized enzymes, has emerged as a powerful strategy for the production of chiral cyanohydrins. This approach offers significant advantages over traditional batch processes, including enhanced safety, productivity, and process control. While extensive research has been dedicated to the continuous-flow synthesis of archetypal compounds like (R)-mandelonitrile mdpi.comtudelft.nl, specific and detailed studies on the continuous production of the more complex this compound are less prevalent in the literature. However, existing research on related processes provides a strong foundation and proof of concept for its application.
The primary approach for the stereoselective synthesis of 3-phenoxy-mandelonitrile in a flow system involves the use of hydroxynitrile lyases (HNLs). These enzymes catalyze the asymmetric addition of hydrogen cyanide (HCN) to the carbonyl group of 3-phenoxybenzaldehyde. The success of this biotransformation is influenced by the choice of enzyme, the immobilization technique, and the reaction conditions.
Research Findings
One of the key challenges in the synthesis of 3-phenoxy-mandelonitrile is the steric bulk of the 3-phenoxybenzaldehyde substrate, which can limit the conversion and enantioselectivity for some enzymes, such as the hydroxynitrile lyase from Manihot esculenta (MeHNL) nih.gov. Despite this, successful enzymatic conversions have been reported in batch processes, demonstrating the viability of HNLs for this transformation. For instance, using MeHNL in a two-phase system at an unusually high pH resulted in excellent conversion and an enantiomeric excess (ee) of 97% for (S)-3-phenoxy-mandelonitrile researchgate.net.
Translating such success into a continuous-flow system is a key objective for process intensification. A notable example involves a process where a solution containing 3-phenoxybenzaldehyde and hydrogen cyanide is passed through a porous membrane researchgate.net. In this setup, an (S)-hydroxynitrile lyase sourced from sorghum shoots is chemically bound to the membrane, creating an enzymatic flow reactor researchgate.net. Research using this system identified di-n-butyl ether as the most effective solvent and revealed a critical trade-off between reaction temperature, yield, and enantioselectivity. The highest yield was achieved at 20°C, while the best enantiomeric excess was obtained at a lower temperature of 6°C researchgate.net.
While specific data for the (R)-enantiomer in flow is scarce, the principles are well-established from studies on (R)-mandelonitrile. These processes typically employ packed-bed reactors containing an HNL immobilized on a solid support. For example, the (R)-selective HNL from Arabidopsis thaliana (AtHNL) has been successfully immobilized on supports like EziG Opal, a controlled porosity glass mdpi.com. In a continuous-flow system, this immobilized enzyme demonstrated high conversion and stability over extended periods mdpi.com. Similarly, HNL from Granulicella tundricola has been immobilized on Celite for the continuous synthesis of (R)-mandelonitrile, achieving high yields and excellent enantioselectivity within very short residence times tudelft.nlresearchgate.net. These systems highlight the potential for highly productive and stable continuous manufacturing of chiral cyanohydrins.
The data from these related studies underscore the general advantages of flow chemistry for HNL-catalyzed reactions: reduced reaction volumes enhance safety when handling hazardous reagents like HCN, while the continuous nature of the process can lead to significantly higher space-time yields and productivity compared to batch reactors mdpi.com.
Data Tables
The following tables summarize key findings for the enzymatic synthesis of 3-phenoxy-mandelonitrile and the related mandelonitrile (B1675950) in continuous-flow systems.
Table 1: Continuous-Flow Synthesis of (S)-3-Phenoxy-mandelonitrile via Membrane Reactor Data sourced from a study using an (S)-hydroxynitrile lyase from sorghum shoots immobilized on a porous membrane researchgate.net.
| Parameter | Value |
| Enzyme | (S)-Hydroxynitrile Lyase (from Sorghum bicolor) |
| Substrate | 3-Phenoxybenzaldehyde |
| Cyanide Source | Hydrogen Cyanide (HCN) |
| Support | Porous membrane with polymeric resinous binder |
| Solvent | di-n-butyl ether |
| Temperature | 6°C (for highest ee) / 20°C (for highest yield) |
| Stereochemistry | (S) |
| Enantiomeric Excess (ee) | Higher ee observed at lower temperatures |
| Yield | Higher yield observed at higher temperatures |
Table 2: Illustrative Data from Continuous-Flow Synthesis of (R)-Mandelonitrile This table presents typical parameters from studies on a related, less sterically hindered cyanohydrin to illustrate the potential of the methodology. Data sourced from studies using immobilized AtHNL and GtHNL mdpi.comresearchgate.net.
| Parameter | AtHNL on EziG Opal mdpi.com | GtHNL on Celite R-633 researchgate.net |
| Enzyme | Arabidopsis thaliana HNL (AtHNL) | Granulicella tundricola HNL (GtHNL) |
| Substrate | Benzaldehyde | Benzaldehyde |
| Flow Rate | 0.1 mL/min | 0.1 mL/min |
| Conversion | 96% | 97% |
| Enantiomeric Excess (ee) | >99% (R) | >99% (R) |
| System Stability | Stable for 12 hours with 74% final conversion | Stable under evaluated conditions |
| Productivity (STY) | 690 mol/h/L | Not specified |
Mechanistic Insights into R 3 Phenoxy Mandelonitrile Formation and Reactivity
Reaction Mechanisms in Hydrocyanation and Cyanohydrin Formation
The formation of (R)-3-Phenoxy-mandelonitrile is achieved through the hydrocyanation of 3-phenoxybenzaldehyde (B142659). This reaction involves the addition of a cyanide group to the carbonyl carbon of the aldehyde. The process is a nucleophilic addition, where the cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon. This reaction can be catalyzed by base or by enzymes. researchgate.netnumberanalytics.com In industrial organic chemistry, hydrocyanation is a highly atom-efficient method for creating a C-C bond, directly adding hydrogen cyanide (HCN) across a double or triple bond with minimal byproducts. numberanalytics.com
The synthesis of racemic 3-phenoxymandelonitrile can be achieved using various reagents that deliver the cyanide group. These include hydrogen cyanide itself, which can be generated in situ from the reaction of metal cyanides with acids, or through the base-catalyzed decomposition of acetone (B3395972) cyanohydrin in a process called transcyanation. researchgate.net Other methods involve the use of trimethylsilyl (B98337) cyanide with an acid catalyst or dialkyl aluminum cyanides, also in the presence of an acid catalyst. researchgate.net
The enantioselective synthesis of this compound, however, requires a chiral catalyst to control the stereochemistry of the product. This is often achieved using enzymes known as hydroxynitrile lyases (HNLs). researchgate.netresearchgate.net These biocatalysts facilitate the stereospecific addition of HCN to the aldehyde, leading to the preferential formation of the (R)-enantiomer. researchgate.net The use of HNLs is a key strategy in producing enantiopure cyanohydrins, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.netresearchgate.net
In non-enzymatic asymmetric synthesis, cyclic dipeptides like cyclo[(R)-His-(R)-Phe] have been shown to catalyze the enantioselective formation of cyanohydrins. acs.org Interestingly, the reaction of 3-phenoxybenzaldehyde with HCN in the presence of this catalyst exhibits enantioselective autocatalysis, where the product, (S)-3-phenoxymandelonitrile, complexes with the catalyst to form a more enantioselective catalytic species. acs.org
Enzymatic Reaction Mechanisms of (R)-Hydroxynitrile Lyases
(R)-Hydroxynitrile lyases ((R)-HNLs) are a diverse group of enzymes that catalyze the asymmetric synthesis of (R)-cyanohydrins from aldehydes and hydrogen cyanide. researchgate.net These enzymes are found in various plants and have been successfully employed as biocatalysts for the production of enantiopure compounds like this compound. researchgate.netpu-toyama.ac.jp The catalytic mechanism generally involves acid/base catalysis, though the specific details can vary between different HNLs. frontiersin.org
HNLs from different species can have completely unrelated structures yet catalyze the same reaction, a phenomenon known as convergent evolution. nih.govrsc.org For instance, HNLs belong to several protein superfamilies, including FAD-dependent oxidoreductases, α/β-hydrolases, and cupins. frontiersin.orgrsc.orgnih.gov
The synthesis of (R)-3-phenoxymandelonitrile has been successfully achieved using (R)-HNLs from various sources, including Prunus mume (Japanese apricot) and Amygdalus pedunculata Pall. researchgate.netnih.gov For example, the HNL from A. pedunculata Pall (APHNL) demonstrated a 98% molar conversion of 3-phenoxybenzaldehyde to this compound with a 93% enantiomeric excess (ee). nih.gov Similarly, HNLs from Prunus armeniaca (white apricot) have been used for this enantioselective synthesis. researchgate.net
The reaction conditions, such as pH and solvent, play a crucial role in the enzymatic synthesis. For the HNL from Prunus mume, the enzyme is most active at a lower pH, with the optimal range being around 4.5. pu-toyama.ac.jp Increasing the pH above 5.5 can lead to a decrease in optical purity due to the competing non-enzymatic chemical reaction. pu-toyama.ac.jp The choice of organic solvent is also critical, with diisopropyl ether, tert-butyl methyl ether, and di-n-butyl ether being effective for achieving high enantioselectivity. pu-toyama.ac.jp
The active site of (R)-HNLs contains specific amino acid residues that are crucial for substrate binding and catalysis. For FAD-dependent HNLs like the one from almond (Prunus amygdalus), the active site is located near the FAD cofactor. nih.gov Modeling studies and site-directed mutagenesis have identified key residues involved in the catalytic mechanism. nih.govnih.gov For instance, in the almond HNL, two conserved histidine residues are essential for the reaction. nih.govrcsb.org One of these histidines is proposed to act as a general base, abstracting a proton from the cyanohydrin's hydroxyl group. nih.govrcsb.org
The substrate specificity of HNLs can be a limiting factor, especially for bulky substrates like 3-phenoxybenzaldehyde. nih.gov However, protein engineering has been employed to overcome these limitations. For example, in the HNL from Manihot esculenta (MeHNL), which is an (S)-selective enzyme, the wild-type shows limited conversion of 3-phenoxybenzaldehyde. nih.gov By mutating a single amino acid, Tryptophan-128, to a smaller residue like Alanine (W128A), the entrance to the active site is enlarged. nih.gov This modification facilitates the access of sterically demanding substrates like 3-phenoxybenzaldehyde, leading to a significant increase in conversion. nih.gov The mutant MeHNL-W128A was able to convert 3-phenoxybenzaldehyde quantitatively to the corresponding cyanohydrin. nih.gov
The table below summarizes the performance of various HNLs and their mutants in the synthesis of this compound from 3-phenoxybenzaldehyde.
| Enzyme Source | Mutant | Conversion (%) | Enantiomeric Excess (ee) (%) | Stereochemistry | Reference |
| Amygdalus pedunculata Pall | Wild-type | 98 | 93 | R | nih.gov |
| Prunus mume | Wild-type | 42 | >99 | R | pu-toyama.ac.jp |
| Manihot esculenta | W128A | Quantitative | 85 | S | nih.govrhea-db.org |
| Manihot esculenta | Wild-type | Low | 97 | S | nih.govrhea-db.org |
Some (R)-hydroxynitrile lyases are dependent on a flavin adenine (B156593) dinucleotide (FAD) cofactor for their activity. ftb.com.hr These FAD-dependent HNLs are typically found in species of the Rosaceae family, such as almonds (Prunus amygdalus) and Japanese apricot (Prunus mume). pu-toyama.ac.jpftb.com.hr The enzyme from Prunus mume has been identified as an FAD-containing enzyme. pu-toyama.ac.jp
Interestingly, while the FAD cofactor is essential for the catalytic activity of these enzymes, it does not appear to be directly involved in the chemical reaction through a redox process. nih.govftb.com.hr Removal of the FAD moiety leads to a complete loss of activity. d-nb.info It is believed that the oxidized form of the FAD cofactor plays a structural role, helping to maintain the necessary electrostatic potential within the active site for catalysis to occur. ftb.com.hr The active site of these enzymes is situated close to the isoalloxazine ring of the FAD. ftb.com.hr
The proposed mechanism for FAD-dependent HNLs involves a histidine residue acting as a general base to deprotonate the hydroxyl group of the cyanohydrin substrate. ftb.com.hr The positive electrostatic potential in the active site, stabilized by the FAD cofactor and charged residues, facilitates the reaction. ftb.com.hr
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling have become indispensable tools for understanding the mechanistic details of this compound formation and the function of hydroxynitrile lyases. nih.govnih.gov These methods provide insights into reaction pathways, transition states, and the structural basis for enzyme specificity and catalysis. acs.org
Density Functional Theory (DFT) calculations have been employed to investigate the catalytic mechanism of hydroxynitrile lyases. nih.gov These studies model the active site of the enzyme and calculate the energy profiles of the reaction steps. For example, DFT calculations on the HNL from Hevea brasiliensis (HbHNL) have elucidated a three-step mechanism for the cleavage of acetone cyanohydrin:
Deprotonation of a serine residue by a histidine, which then abstracts a proton from the substrate's hydroxyl group.
Cleavage of the C-C bond of the cyanohydrin.
Protonation of the resulting cyanide ion by the histidine. nih.gov
These calculations identified the C-C bond cleavage as the rate-limiting step and highlighted the crucial role of a positively charged lysine (B10760008) residue in stabilizing the transition state. nih.gov While these studies were not performed specifically on this compound, the general principles of the catalytic mechanism are applicable. Further QM/MM (Quantum Mechanics/Molecular Mechanics) molecular dynamics simulations on HbHNL have provided a more detailed picture of the reaction, including the movement of the substrate and product within the active site. rsc.org
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known structure of a homologous protein. youtube.comyoutube.com This method has been widely used to generate structural models of HNLs, which are crucial for understanding their function and for designing mutations to improve their properties. researchgate.netnih.gov
For instance, the crystal structure of the HNL from almond (Prunus amygdalus) in complex with its product, benzaldehyde (B42025), provided a clear picture of substrate binding in the active site. nih.govrcsb.org This structural information, combined with homology modeling of other HNLs, has been instrumental in rationalizing their substrate specificity and in guiding protein engineering efforts. nih.govnih.gov
Directed evolution is a powerful strategy for improving the catalytic efficiency and substrate scope of enzymes. nih.gov This approach involves creating libraries of mutant enzymes and screening them for desired properties. A high-throughput screening method has been developed for the directed evolution of HNLs, which facilitates the rapid identification of improved variants. nih.gov This technique has been successfully used to generate HNL variants with higher catalytic efficiency and better tolerance to acidic conditions. nih.gov
The combination of homology modeling and directed evolution has proven to be a successful strategy for tailoring HNLs for specific applications, such as the efficient synthesis of bulky cyanohydrins like this compound. researchgate.netnih.govnih.gov
Chemical Transformations and Derivatization of R 3 Phenoxy Mandelonitrile
Conversion to Chiral α-Hydroxy Carboxylic Acids (e.g., (R)-Mandelic Acid and Derivatives)
One of the most important transformations of (R)-cyanohydrins is their conversion to optically active α-hydroxy carboxylic acids. d-nb.info The nitrile group can be hydrolyzed to a carboxylic acid moiety, yielding valuable products such as (R)-mandelic acid and its derivatives, which are crucial synthons for the chemical industry. researchgate.netgoogle.comgoogleapis.com
The direct chemical hydrolysis of the nitrile group in (R)-3-Phenoxy-mandelonitrile and related cyanohydrins can be achieved under acidic conditions. For instance, the hydrolysis of mandelonitrile (B1675950) enantiomers to produce optically active mandelic acid has been successfully performed using concentrated hydrochloric acid (HCl). sbq.org.br In a typical procedure, the optically active mandelonitrile is treated with 36% HCl at room temperature. sbq.org.br The reaction mixture is left to stand for a period, after which the solvent is evaporated to yield the crude α-hydroxy carboxylic acid, which can then be purified by methods like recrystallization. sbq.org.br This method provides a direct route to the corresponding carboxylic acid, although it often requires harsh conditions. nih.gov
It is noteworthy that for protected cyanohydrins, such as mandelonitrile acetate (B1210297), direct acid hydrolysis of the nitrile can lead to low yields. sbq.org.br In such cases, a two-step approach involving the initial hydrolysis of the acyl protecting group to regenerate the free cyanohydrin, followed by the acid hydrolysis of the nitrile, is more effective. sbq.org.br
Chemoenzymatic processes offer a milder and more selective alternative to purely chemical hydrolysis for producing chiral α-hydroxy carboxylic acids. These methods often combine enzymatic synthesis of the cyanohydrin with subsequent chemical or enzymatic hydrolysis.
A prominent chemoenzymatic strategy involves the use of nitrilase enzymes, which catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia. nih.govosdd.netresearchgate.net This approach is considered environmentally friendly and allows for high selectivity and yield under mild conditions. nih.govosdd.net Several bacterial strains have been identified that possess nitrilase activity with high enantioselectivity for mandelonitrile. For example, Alcaligenes faecalis ATCC 8750 can convert racemic mandelonitrile almost completely into R-(-)-mandelic acid with an enantiomeric excess of 100%. nih.gov This is possible because the unreacted (S)-mandelonitrile undergoes spontaneous racemization under the reaction conditions (typically neutral or basic pH), allowing for a dynamic kinetic resolution that drives the conversion towards the (R)-acid. googleapis.comnih.govnih.gov
Similarly, recombinant Escherichia coli expressing nitrilase from Pseudomonas putida has been used effectively. nih.gov The enzyme from P. putida is noted for its high reaction rate and stability. nih.gov Whole cells containing the nitrilase can be immobilized in matrices like alginate, creating a robust and recyclable biocatalyst for the continuous production of (R)-mandelic acid from mandelonitrile in packed bed reactors. nih.gov
Another powerful chemoenzymatic approach involves a bienzymatic cascade. An (R)-specific oxynitrilase (hydroxynitrile lyase, HNL) first catalyzes the synthesis of (R)-mandelonitrile from the corresponding aldehyde (e.g., 3-phenoxybenzaldehyde) and a cyanide source. researchgate.netresearchgate.netresearchgate.net Subsequently, a non-selective nitrilase or an enzyme with nitrile hydratase activity hydrolyzes the nitrile to the carboxylic acid or amide. researchgate.netresearchgate.net This one-pot synthesis allows for the production of (R)-mandelic acid directly from the aldehyde. researchgate.netresearchgate.net Variants of arylacetonitrilase from Pseudomonas fluorescens EBC191 have been successfully employed in such cascades. researchgate.netresearchgate.netnih.gov
| Method | Starting Material | Key Reagents/Enzymes | Product | Key Findings |
| Acid Hydrolysis | (R)-Mandelonitrile | Concentrated HCl | (R)-Mandelic Acid | Effective but requires harsh conditions. sbq.org.br |
| Nitrilase Biocatalysis | Racemic Mandelonitrile | Alcaligenes faecalis ATCC 8750 | R-(-)-Mandelic Acid | Achieves >90% yield and 100% ee through dynamic kinetic resolution. nih.gov |
| Immobilized Cell Biocatalysis | Racemic Mandelonitrile | Immobilized recombinant E. coli (expressing P. putida nitrilase) | (R)-(-)-Mandelic Acid | Enables continuous production in packed bed reactors with ~95% conversion. nih.gov |
| Bienzymatic Cascade | Benzaldehyde (B42025) + Cyanide | (R)-Oxynitrilase + Arylacetonitrilase | (R)-Mandelic Acid | One-pot synthesis with high enantioselectivity (ee > 90%). researchgate.netresearchgate.net |
Formation of Other Chiral Building Blocks
Beyond α-hydroxy acids, this compound serves as a precursor to other valuable chiral synthons, including protected cyanohydrins, α-hydroxy aldehydes and ketones, and 2-amino alcohols.
Enantiomerically pure cyanohydrins are prone to racemization, particularly under basic conditions, which can occur via a retro-hydrocyanation to the starting aldehyde and cyanide. ru.nlru.nl To prevent this and to enable further synthetic transformations, the hydroxyl group is often protected.
A variety of protecting groups can be installed. For instance, the methoxyisopropyl (MIP) group has been used for the protection of mandelonitrile. ru.nl This protection can be efficiently optimized and scaled up using continuous flow microreactor systems. The reaction uses 2-methoxypropene (B42093) as the reagent and a catalytic amount of acid, such as camphorsulfonic acid (CSA). ru.nl Flow chemistry allows for precise control over reaction parameters like time and temperature, leading to high yields of the protected product. ru.nl Another approach involves the formation of acetylated cyanohydrins, which can be integrated into a continuous flow process immediately following the chemoenzymatic synthesis of the cyanohydrin. ru.nl This integration of aqueous enzymatic synthesis with an organic phase protection step is made possible by using membrane-based phase separators. ru.nl
| Protection Strategy | Reagent | Catalyst | Product | Key Features |
| MIP Protection | 2-Methoxypropene | Camphorsulfonic acid (CSA) | MIP-protected mandelonitrile | Optimized and scaled using continuous flow reactors; 83% isolated yield on gram scale. ru.nl |
| Acetylation | Acetic anhydride (B1165640) | - | Acetylated cyanohydrin | Integrated into a continuous flow chemoenzymatic process using a biphasic system. ru.nl |
Chiral cyanohydrins are versatile precursors for the synthesis of optically active α-hydroxy aldehydes and ketones. d-nb.info The transformation of the nitrile group into a carbonyl functional group opens up further synthetic possibilities. While direct conversion methods from this compound are not extensively detailed in the provided context, the general synthetic utility of cyanohydrins for this purpose is well-established. d-nb.info The conversion of a nitrile to a ketone or aldehyde typically involves reduction followed by hydrolysis. For example, reduction of the nitrile with a reagent like diisobutylaluminium hydride (DIBAL-H) can yield an imine intermediate, which upon acidic workup hydrolyzes to the corresponding aldehyde. The synthesis of α-hydroxy ketones (acyloins) can be achieved through various methods starting from different precursors, highlighting their importance as synthetic targets. organic-chemistry.orgbeilstein-journals.org
The functional groups of this compound allow for its conversion into chiral 2-amino alcohols and azidonitriles, which are important intermediates in medicinal chemistry and ligand synthesis. d-nb.infodiva-portal.org
α-Azidonitriles can be synthesized from cyanohydrins through the substitution of the hydroxyl group. This typically occurs with inversion of configuration at the stereocenter. d-nb.info
Chiral 2-amino alcohols are highly valuable building blocks. diva-portal.orgsrce.hr The synthesis of these compounds from cyanohydrins can be achieved by the reduction of the nitrile group. The reduction of the cyano group to a primary amine (aminomethyl group) converts the α-hydroxynitrile into a 1,2-amino alcohol. This transformation is a key step in the synthesis of various biologically active molecules and chiral ligands. d-nb.infosrce.hr
| Target Molecule | General Transformation | Significance |
| α-Azidonitriles | Substitution of the -OH group with an azide (B81097) group (-N₃) | Precursors for amino compounds, often with inversion of stereochemistry. d-nb.info |
| 2-Amino Alcohols | Reduction of the nitrile (-CN) group to an aminomethyl (-CH₂NH₂) group | Important chiral building blocks for pharmaceuticals and chiral ligands. d-nb.infodiva-portal.orgsrce.hr |
Reactivity and Stability Considerations in Downstream Reactions
The chemical utility of this compound as a chiral building block is intrinsically linked to its reactivity and stability under various reaction conditions. The key functional groups—the nitrile, the secondary hydroxyl group, and the chiral tertiary carbon bearing both—dictate its chemical behavior. While these groups enable a wide range of transformations, they also present specific stability challenges that must be carefully managed in multistep syntheses.
One of the most significant challenges in the manipulation of this compound and its derivatives is the potential for epimerization at the stereogenic center. The acidic nature of the α-proton and the presence of the hydroxyl group make the chiral integrity of the molecule susceptible to certain reagents and conditions.
The stereochemical integrity of the C-1 carbon in this compound is a critical parameter in the synthesis of stereospecific pyrethroids like deltamethrin (B41696). researchgate.net However, the proton on this chiral carbon is acidic, making it susceptible to abstraction, which can lead to racemization or epimerization. This process involves the reversible dissociation of the cyanohydrin into the starting aldehyde (3-phenoxybenzaldehyde) and a cyanide ion, particularly under basic or nucleophilic conditions. chemtube3d.comd-nb.info The subsequent re-addition of the cyanide ion can occur from either face of the planar aldehyde, leading to a loss of enantiomeric purity. chemtube3d.com
Control of epimerization is therefore a paramount consideration in both the synthesis and the subsequent derivatization of this compound. Several strategies have been developed to mitigate this issue.
pH Control: In enzymatic syntheses, which are a primary route to enantiopure cyanohydrins, the non-enzymatic, chemical formation of the cyanohydrin proceeds concurrently and produces a racemic mixture. d-nb.info This background reaction is highly pH-dependent and can be significantly suppressed by maintaining the reaction medium at a low pH, typically below 5.0. researchgate.net At these acidic pH values, the concentration of the nucleophilic cyanide ion (CN⁻) is minimized, thus slowing the rate of the non-catalyzed, racemizing reaction. researchgate.netresearchgate.net This allows the stereospecific enzymatic reaction to dominate, resulting in a high enantiomeric excess of the desired (R)- or (S)-cyanohydrin. researchgate.net
Solvent Selection: The choice of solvent also plays a crucial role in controlling epimerization. It has been demonstrated that conducting the synthesis in water-immiscible organic solvents, such as diisopropyl ether or ethyl acetate, can effectively suppress the undesirable chemical addition of hydrogen cyanide to the aldehyde. d-nb.info This is because the non-enzymatic reaction is significantly slower in these media compared to aqueous or protic solvents. d-nb.info Diisopropyl ether has been noted as a particularly effective solvent for maintaining high enzyme activity and achieving excellent enantiomeric excess. d-nb.info
The table below summarizes the key factors influencing the epimerization of 3-phenoxy-mandelonitrile and the corresponding control strategies employed in synthetic chemistry.
| Factor Influencing Epimerization | Effect on Stereochemistry | Control Strategy | Research Finding |
| pH Level | Basic conditions (pH > 7) promote the dissociation of HCN, leading to rapid racemization. | Maintain acidic conditions (typically pH < 5) during enzymatic synthesis. | Suppresses the non-enzymatic side reaction, allowing for the formation of cyanohydrins with high enantiomeric excess (>97%). researchgate.netresearchgate.net |
| Solvent System | Aqueous and protic solvents can facilitate the non-catalyzed, racemizing addition of HCN. | Use of water-immiscible organic solvents like diisopropyl ether or ethyl acetate. | The uncatalyzed addition of HCN is significantly slower in these solvents, preserving the stereochemical integrity of the enzymatic product. d-nb.info |
| Presence of Base | Organic bases (e.g., triethylamine) can be used to deliberately induce racemization. | Employed in dynamic kinetic resolution to convert an undesired enantiomer into a racemic mixture for re-processing. | Allows for theoretical yields greater than 50% for a single enantiomer from a racemic starting mixture. wikipedia.org |
| Enzyme Selection | The choice of hydroxynitrile lyase (HNL) can influence the optimal reaction conditions to favor the desired enantiomer. | Utilizing robust enzymes that are stable and highly active under conditions that suppress the background reaction. | Fusing enzymes like AtHNL to stabilizing proteins allows for efficient synthesis at low pH where the enzyme would otherwise be unstable. researchgate.net |
Analytical Methodologies for R 3 Phenoxy Mandelonitrile and Its Derivatives
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
The determination of the enantiomeric excess (e.e.) of (R)-3-Phenoxy-mandelonitrile is predominantly achieved through chiral chromatography, with both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being powerful tools for this purpose. These methods allow for the direct separation of the (R) and (S) enantiomers, enabling accurate quantification of their relative amounts.
The fundamental principle of chiral chromatography lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer. chiralpedia.com This differential interaction leads to the formation of transient diastereomeric complexes with varying energies, causing one enantiomer to be retained longer on the column than the other, thus achieving separation. chiralpedia.com The "three-point interaction" model is a widely accepted theory explaining this chiral recognition, where one enantiomer engages in multiple simultaneous interactions (such as hydrogen bonding, π-π interactions, or inclusion complexing) with the CSP, leading to a more stable complex and longer retention time compared to its mirror image. chiralpedia.comcsfarmacie.cz
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a versatile and widely used method for the direct enantiomeric separation of 3-phenoxymandelonitrile and its derivatives. americanpharmaceuticalreview.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. abo.fi For instance, a direct determination of the enantiomeric excess of α-hydroxy-3-phenoxybenzeneacetonitrile (3-phenoxymandelonitrile) has been successfully reported using a Chiralcel OJ column. researchgate.net These separations are typically performed in normal-phase mode, using eluents like hexane/2-propanol mixtures. abo.fi The choice of the chiral selector on the stationary phase can significantly influence the separation and even the elution order of the enantiomers. chromatographyonline.com
Below is a table summarizing typical chiral HPLC conditions used for the separation of mandelonitrile (B1675950) derivatives:
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| α-hydroxy-3-phenoxybenzeneacetonitrile | Chiralcel OJ | Hexane/2-propanol (80:20, v/v) | UV, 254 nm | researchgate.net |
| Clausenamidone/Neoclausenamidone | Chiralcel® OJ-H | n-hexane/isopropanol (80:20, v/v) | Not Specified | abo.fi |
| Various Racemates | CHIROBIOTIC V | Methanol (B129727)/0.1% ATFA | Not Specified | sigmaaldrich.com |
| Afoxolaner | CHIRALPAK AD-RH | Water-isopropanol-acetonitrile (40:50:10, v/v/v) | UV, 312 nm |
Gas Chromatography (GC):
Chiral GC is another highly efficient technique for determining the optical purity of volatile chiral compounds like mandelonitrile derivatives. pharmaknowledgeforum.com This method often utilizes capillary columns coated with a chiral stationary phase, most commonly cyclodextrin (B1172386) derivatives. pharmaknowledgeforum.comgcms.cz The separation mechanism involves the formation of inclusion complexes between the cyclodextrin cavity and the analyte, along with hydrogen bonding interactions. pharmaknowledgeforum.com
For the analysis of cyanohydrins, chiral GC can provide excellent resolution and fast analysis times. pharmaknowledgeforum.comutwente.nl For example, the enzymatic conversion of benzaldehyde (B42025) to (R)-mandelonitrile has been monitored using chiral gas chromatography, achieving an enantiomeric excess exceeding 96%. It's also possible to use two-dimensional GC, where an achiral column is coupled with a chiral column, to simultaneously separate achiral impurities and the target enantiomers in a single run. pharmaknowledgeforum.com
The following table outlines example conditions for chiral GC analysis:
| Stationary Phase Type | Example Column | Typical Analytes | General Conditions | Reference |
|---|---|---|---|---|
| Cyclodextrin Derivative | Supelco β-DEX™ 225 | Carvone Enantiomers | Carrier Gas: N₂; Temp Program: 120°C hold, ramp to 160°C | chemrxiv.org |
| Cyclodextrin Derivative | Cyclodex-B / Cyclosil-B | Various Natural Products | Carrier Gas: He; Temp Program: 40°C hold, ramp to 220°C | wisc.edu |
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the benzylic proton (CH-CN), and a broad singlet for the hydroxyl proton (-OH). The ¹³C NMR would similarly display distinct signals for the aromatic carbons, the nitrile carbon (-C≡N), and the carbon bearing the hydroxyl and cyano groups.
Furthermore, NMR can be ingeniously used to determine enantiomeric excess through the use of chiral solvating agents (CSAs). For instance, optically active mandelic acid analogues can form diastereomeric complexes with the enantiomers of a chiral amine, resulting in separate, distinguishable signals in the ¹H NMR spectrum. osdd.net This technique has been demonstrated for cyanohydrins, where the addition of an ion pair of (R)- or (S)-mandelate and dimethylaminopyridinium creates a chiral environment, causing baseline separation of the signals corresponding to the R and S enantiomers of the cyanohydrin. osdd.net The difference in chemical shifts (ΔΔδ) for the aldehyde cyanohydrins can be significant, allowing for accurate e.e. determination from the integration of the resolved signals. osdd.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands. A derivative, (R)-2-(Benzoyloxy)-4-(3-phenoxyphenyl)acetonitrile, shows a nitrile (C≡N) stretch around 2334 cm⁻¹ and a strong carbonyl (C=O) stretch from the benzoyl group at 1735 cm⁻¹. ua.es For this compound itself, one would expect to see:
A broad O-H stretching band for the hydroxyl group, typically in the range of 3200-3600 cm⁻¹.
A weak to medium C≡N stretching band for the nitrile group around 2220-2260 cm⁻¹.
C-H stretching bands for the aromatic rings just above 3000 cm⁻¹.
C=C stretching bands for the aromatic rings in the 1400-1600 cm⁻¹ region.
A C-O stretching band for the ether linkage and the alcohol.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular formula C₁₄H₁₁NO₂. Fragmentation patterns would likely involve the loss of the cyano group (-CN) or cleavage at the benzylic position.
Quantification Methods in Biological and Synthetic Matrices
Accurate quantification of this compound is crucial in both biological studies and synthetic process control. The methods employed must be sensitive, selective, and robust enough to handle the complexity of the sample matrix.
Quantification in Biological Matrices: In biological systems, such as plant tissues, the concentration of mandelonitrile and its derivatives can be very low. A common approach involves extraction from the biological matrix, followed by derivatization to enhance volatility and detectability, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC/MS). nih.gov For example, a method for quantifying mandelonitrile in Arabidopsis thaliana involves extraction with methanol, derivatization by silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and then quantification using GC/MS. nih.gov This method offers high selectivity and sensitivity, with a reported limit of detection of 3 ppm from as little as 100 mg of starting material. nih.gov The use of a triple quadrupole mass spectrometer allows for the simultaneous monitoring of multiple ions, which helps to rule out false positives and negatives. nih.gov
Quantification in Synthetic Matrices: In synthetic chemistry, monitoring the progress of a reaction and determining the yield of this compound requires accurate quantification within the reaction mixture. HPLC is a frequently used technique for this purpose. By using an internal or external standard, the concentration of the product can be determined from a calibration curve. For instance, in the enzymatic synthesis of cyanohydrins, the degree of conversion and the yield of the product are often calculated by analyzing aliquots of the reaction mixture by HPLC or GC. researchgate.netresearchgate.net In a reported synthesis of (S)-2-hydroxy-2-(3-phenoxy-phenyl)acetonitrile, the average degree of conversion was determined to be 88.5%, indicating a quantitative analysis of the reaction mixture. utwente.nl The separation of the product from starting materials and by-products within the synthetic mixture is key, and methods like liquid-liquid extraction can be employed prior to chromatographic analysis to simplify the matrix. wikipedia.org
Applications of R 3 Phenoxy Mandelonitrile As a Chiral Intermediate
Role in the Synthesis of Pyrethroid Insecticides
(R)-3-Phenoxy-mandelonitrile is a key intermediate in the production of synthetic pyrethroids, a major class of insecticides valued for their high efficacy and improved photostability compared to natural pyrethrins. nih.govnih.gov The alcohol component of these insecticides is derived from the cyanohydrin. wikipedia.org
This compound is an essential precursor for the synthesis of several potent pyrethroid insecticides, most notably Deltamethrin (B41696) and Esfenvalerate (B1671249). wikipedia.orgresearchgate.net These compounds are esters formed from the alcohol moiety of the cyanohydrin. wikipedia.org
Deltamethrin: The synthesis of deltamethrin, one of the most biologically active stereoisomers of its class, utilizes this compound. researchgate.net This specific isomer is crucial for the high insecticidal activity of the final product. researchgate.net
Esfenvalerate: Esfenvalerate is the (S)-enantiomer of fenvalerate (B1672596) and is also synthesized using (S)-α-cyano-3-phenoxybenzyl alcohol, which corresponds to the (S)-enantiomer of 3-phenoxy-mandelonitrile. wikipedia.orgwikipedia.org The use of the specific enantiomer allows for lower application rates and reduces chronic toxicity compared to the racemic mixture, fenvalerate. nih.gov
The synthesis process typically involves the esterification of the hydroxyl group of the mandelonitrile (B1675950) derivative with an appropriate carboxylic acid, such as a derivative of chrysanthemic acid. nih.gov
The specific structure of pyrethroids derived from 3-phenoxy-mandelonitrile is directly linked to their insecticidal potency and mode of action. scispace.comresearchgate.net The inclusion of the α-cyano group on the 3-phenoxybenzyl alcohol moiety is a critical structural feature that significantly enhances insecticidal activity. nih.govscispace.com
Key structure-activity relationships include:
Enhanced Potency: The introduction of the α-cyano group to the 3-phenoxybenzyl alcohol backbone results in a substantial increase in insecticidal efficacy. nih.gov For example, α-cyano-3-phenoxybenzyl chrysanthemate showed more than double the potency of its non-cyano counterpart, phenothrin. nih.gov
Metabolic Stability: The presence of the cyano group reduces the susceptibility of the pyrethroid molecule to both hydrolytic and oxidative metabolism by the target insect, thereby increasing its persistence and effectiveness. scispace.com
Stereochemistry: The insecticidal action of pyrethroids is highly stereospecific. nih.gov The configuration of the chiral center in the alcohol moiety, derived from (R)- or (S)-3-phenoxy-mandelonitrile, is a determining factor in the biological activity of the final insecticide. nih.gov For instance, the insecticidal activity of esfenvalerate is almost entirely due to the (S)-α-cyano-3-phenoxybenzyl (S)-2-(4-chlorophenyl)isovalerate isomer. nih.gov
Neurotoxicity: Pyrethroids are neurotoxins that act on voltage-sensitive sodium channels. researchgate.net The specific chemical structure influences the type of toxicological response in mammals, which are broadly classified into T-syndrome (tremors) and CS-syndrome (choreoathetosis and salivation). nih.gov The presence of the α-cyano group is generally associated with the CS-syndrome. nih.gov
| Structural Feature | Impact on Activity | Example Compound | Reference |
|---|---|---|---|
| α-Cyano Group | Increases insecticidal potency and metabolic stability | Deltamethrin, Esfenvalerate | nih.govscispace.com |
| 3-Phenoxybenzyl Moiety | Enhances photostability and efficacy | Phenothrin, Permethrin | nih.gov |
| Specific Stereoisomer (e.g., S-isomer of alcohol) | Determines high biological activity and allows for lower application rates | Esfenvalerate | nih.govnih.gov |
Pharmaceutical Intermediates and Chiral Drug Synthesis
Optically active cyanohydrins, including this compound, are recognized as versatile and valuable intermediates in the pharmaceutical industry. researchgate.netd-nb.info They provide a gateway to a wide range of other chiral compounds, which is essential in the development of single-enantiomer drugs. d-nb.infouff.br The nitrile group often acts as a key pharmacophore, participating in hydrogen bonding or acting as a bioisostere for hydroxyl or carboxyl groups within drug molecules. nih.gov
This compound is a precursor for the synthesis of various optically active α-hydroxy compounds that are important building blocks for pharmaceuticals. d-nb.info The cyanohydrin can be chemically transformed into several classes of chiral molecules while retaining the stereochemical integrity of the α-carbon.
Transformations of the cyanohydrin moiety include:
α-Hydroxy Carboxylic Acids: Hydrolysis of the nitrile group leads to the formation of optically active α-hydroxy carboxylic acids. d-nb.info
α-Hydroxy Aldehydes and Ketones: The nitrile can be converted to yield chiral α-hydroxy aldehydes and ketones. d-nb.info
2-Amino Alcohols: Reduction of the nitrile group provides access to optically active 2-amino alcohols, another important class of pharmaceutical intermediates. d-nb.info
| Starting Material | Transformation | Resulting Chiral Compound Class | Reference |
|---|---|---|---|
| This compound | Nitrile Hydrolysis | α-Hydroxy Carboxylic Acids | d-nb.info |
| This compound | Nitrile Conversion | α-Hydroxy Aldehydes/Ketones | d-nb.info |
| This compound | Nitrile Reduction | 2-Amino Alcohols | d-nb.info |
Advanced Materials and Fine Chemicals
Beyond its primary role in agrochemicals and pharmaceuticals, 3-phenoxy-mandelonitrile (as a racemic mixture or as its enantiomers) is used as an intermediate in the synthesis of other fine chemicals. lookchem.com Its applications extend to the fragrance industry, where it serves as a component in the creation of perfumes. lookchem.com It is also utilized as a flavoring agent in the food industry, imparting specific tastes and aromas to various products. lookchem.com
Future Directions and Emerging Research Avenues
Development of Novel Biocatalysts and Enzyme Engineering Strategies
The use of hydroxynitrile lyases (HNLs) for the enantioselective synthesis of cyanohydrins like (R)-3-Phenoxy-mandelonitrile is a well-established and valuable biocatalytic method. acs.orgresearchgate.net Future research is centered on the discovery of novel HNLs and the engineering of existing enzymes to improve their catalytic properties.
Discovery of Novel Biocatalysts: The search for new HNLs from diverse natural sources is ongoing. For instance, a novel (R)-selective bacterial HNL from Acidobacterium capsulatum (AcHNL) has been identified through database mining, demonstrating high conversion (97%) and enantioselectivity (96.7%) in the synthesis of (R)-mandelonitrile. nih.gov Similarly, an HNL from Amygdalus pedunculata Pall (APHNL) has shown a 98% molar conversion with 93% enantiomeric excess (ee) for the synthesis of (R)-2-Hydroxy-2-(3-phenoxy-phenyl)-acetonitrile. nih.gov These discoveries highlight the potential of previously unexplored organisms to provide robust and efficient biocatalysts.
Enzyme Engineering: Protein engineering techniques are being employed to enhance the activity, stability, and substrate specificity of HNLs. acs.orgnih.govbohrium.comnih.gov Site-saturation mutagenesis of active site residues in Granulicella tundricola HNL (GtHNL) resulted in a triple variant with a remarkable 490-fold increase in specific activity compared to the wild-type enzyme. tudelft.nl Engineering efforts on Arabidopsis thaliana HNL (AtHNL) have produced variants with significantly improved catalytic efficiency for asymmetric Henry reactions. researchgate.net Molecular docking and dynamics simulations are also being used to understand enzyme-substrate interactions and guide rational design for improved performance. nih.gov
Table 1: Comparison of Engineered Hydroxynitrile Lyases
| Enzyme Variant | Engineering Strategy | Improvement | Reference |
| GtHNL A40H/V42T/Q110H | Site-saturation mutagenesis | 490-fold increase in specific activity | tudelft.nl |
| AtHNL F179A | Site-directed mutagenesis | ~12-fold increased selectivity for retro-nitroaldol reaction | nih.govbohrium.com |
| AtHNL F179N | Site-directed mutagenesis | ~2.4-fold higher kcat/Km for retro-nitroaldol reaction | bohrium.com |
| HbHNL mutant | Active site residue replacement | Increased activity towards mandelonitrile (B1675950) | nih.gov |
Integration of Continuous-Flow Processes for Scalable Production
Continuous-flow chemistry is emerging as a powerful tool for the scalable and efficient synthesis of this compound. rsc.orgtudelft.nl This approach offers several advantages over traditional batch processes, including improved mass transfer, enhanced safety, process intensification, and easier catalyst recycling. rsc.orgtudelft.nl
Immobilized Enzyme Reactors: A key aspect of continuous-flow synthesis is the immobilization of biocatalysts. HNLs have been successfully immobilized on various carriers, such as Celite R-633 and EziG Opal, allowing for their use in packed-bed or microreactors. tudelft.nlmdpi.comdntb.gov.uaresearchgate.net Immobilized AtHNL on EziG Opal in a continuous flow system achieved a 96% conversion for the synthesis of (R)-mandelonitrile at a flow rate of 0.1 mL min⁻¹. mdpi.comdntb.gov.ua This system was found to be almost four times more productive than the equivalent batch process. mdpi.com
Process Optimization: Research is focused on optimizing reactor design and operating conditions to maximize productivity and enantioselectivity. Studies have shown that continuous flow reactors can achieve high conversions in significantly shorter reaction times compared to batch systems. tudelft.nlresearchgate.net For example, the synthesis of (R)-mandelonitrile using immobilized GtHNL in a continuous flow reactor reached 97% conversion in just 4 minutes. tudelft.nl
Table 2: Performance of Continuous-Flow Systems for (R)-mandelonitrile Synthesis
| Enzyme/Carrier | Reactor Type | Conversion | Enantiomeric Excess (ee) | Key Finding | Reference |
| AtHNL/EziG Opal | Continuous Flow Reactor | 96% | Excellent | ~4 times more productive than batch | mdpi.com |
| GtHNL/Celite R-633 | Continuous Flow Reactor | 97% | Excellent | 2-3 times higher rate than batch/rotating bed | tudelft.nl |
| AtHNL/Siliceous Monolith | Microreactor | High | High | Fast production (3.2 min) with minimal enzyme | researchgate.net |
| PaHNL/ECTEOLA cellulose (B213188) | Continuous Reactor | 95% | 95% | Stable operation for 100 hours | rsc.org |
Exploration of New Chemical Transformations and Derivative Synthesis
This compound is a versatile building block for the synthesis of various valuable compounds, most notably pyrethroid insecticides like deltamethrin (B41696) and cypermethrin. researchgate.netarkat-usa.orgnih.gov Research in this area focuses on developing novel chemical transformations and synthesizing new derivatives with potentially enhanced biological activities.
Synthesis of Pyrethroids: The esterification of this compound with appropriate carboxylic acids is the key step in pyrethroid synthesis. arkat-usa.orggoogle.com Future research may explore more efficient and selective esterification methods, potentially utilizing enzymatic catalysts to avoid harsh chemical reagents.
Derivatization for Novel Compounds: The chemical structure of this compound offers multiple sites for modification, allowing for the synthesis of a wide range of derivatives. For example, the nitrile group can be hydrolyzed to a carboxylic acid, as seen in the production of (R)-mandelic acid. uniovi.esgoogle.com The aromatic rings can also be functionalized to create novel structures. The synthesis of new heterocyclic derivatives from aromatic carbonyl compounds is an active area of research. uobaghdad.edu.iq These new derivatives could be screened for various biological activities, including insecticidal, pharmaceutical, or other applications.
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of this compound to minimize environmental impact and improve process safety. ijnc.irresearchgate.netrroij.com
Use of Greener Solvents: A significant focus is on replacing hazardous organic solvents with more environmentally benign alternatives. acs.org Water is a highly desirable green solvent, and research is underway to develop photocatalytic systems that can operate efficiently in aqueous media. uni-regensburg.de The use of buffer-saturated organic solvents like methyl-tert-butyl ether (MTBE) has been shown to suppress the undesired racemic background reaction in HNL-catalyzed syntheses, leading to higher enantioselectivities. dntb.gov.ua
Catalysis and Waste Reduction: The use of catalytic methods, both biocatalytic and chemocatalytic, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste generation. acs.org The development of highly active and recyclable catalysts, such as immobilized enzymes, is crucial in this regard. researchgate.net Tandem reactions, where multiple synthetic steps are performed in a single pot, can also significantly improve process efficiency and reduce waste. uni-regensburg.de
Renewable Feedstocks and Safer Processes: While not yet a primary focus for this compound itself, the broader trend in green chemistry is the utilization of renewable feedstocks. ijnc.ir Furthermore, designing inherently safer chemical processes by minimizing the use and generation of hazardous substances is a key principle that will continue to guide future research in this field. acs.org
Q & A
Basic Research Question
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods with HCN detectors .
- Waste disposal : Neutralize cyanide waste with NaOCl (10% excess) before disposal .
Methodological Note : Pre-test waste solutions with FeSO₄/K₃[Fe(CN)₆] to confirm cyanide neutralization.
How should researchers address contradictions in reported enantiomeric excess values across studies?
Advanced Research Question
Discrepancies in ee values may arise from:
- Analytical variability : Validate methods with internal standards and replicate measurements .
- Reaction condition differences : Compare catalyst purity, solvent dryness, and temperature gradients .
Methodological Note : Perform control experiments under identical conditions to isolate variables. Use statistical tools (e.g., ANOVA) to assess significance of observed differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
